VU6010608

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

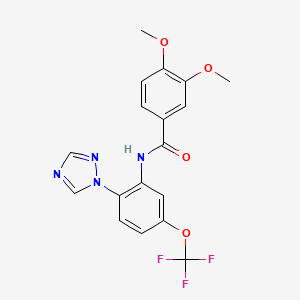

VU6010608は、代謝型グルタミン酸受容体7(mGlu7)の選択的負のアロステリックモジュレーターとして同定された新規化合物です。 この化合物は、N-(2-(1H-1,2,4-トリアゾール-1-イル)-5-(トリフルオロメトキシ)フェニル)ベンゾアミドの一連の化合物に属し、電気生理学的研究における高周波刺激による長期増強を阻害する上で大きな可能性を示しています .

準備方法

合成経路と反応条件

VU6010608の合成には、N-(2-(1H-1,2,4-トリアゾール-1-イル)-5-(トリフルオロメトキシ)フェニル)ベンゾアミドコアの調製が含まれます温度、溶媒、触媒などの特定の反応条件は、最終生成物の高収率と高純度を確保するために最適化されています .

工業的生産方法

This compoundの工業的生産方法の詳細な資料は多くありませんが、この化合物の合成は、標準的な製薬製造技術を用いてスケールアップできます。 これらの技術には、バッチ処理と連続フロー化学が含まれ、これにより、化合物の化学的完全性と効力を維持しながら、大量の化合物を効率的に製造することができます .

化学反応の解析

反応の種類

This compoundは、以下を含むさまざまな化学反応を受けます。

置換反応: トリフルオロメトキシ基とトリアゾール環の導入には、求核置換反応が関与しています。

一般的な試薬と条件

This compoundの合成に使用される一般的な試薬には、以下が含まれます。

トリフルオロメトキシベンゼン: トリフルオロメトキシ基を導入するために使用されます。

トリアゾール前駆体: トリアゾール環を形成するために使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、N-(2-(1H-1,2,4-トリアゾール-1-イル)-5-(トリフルオロメトキシ)フェニル)ベンゾアミドコアであり、これはthis compoundの活性成分です .

科学研究への応用

This compoundは、以下を含むいくつかの科学研究に応用されています。

神経科学: 代謝型グルタミン酸受容体7の生理学と治療の可能性を調査するためのツール化合物として使用されます。

薬理学: 不安、うつ病、てんかん、統合失調症、注意欠陥多動性障害、自閉症などの疾患に対する新しい治療アプローチを探求するために、創薬および開発に用いられています.

医薬品化学: 代謝型グルタミン酸受容体7を標的とする負のアロステリックモジュレーターの効力と選択性を最適化するために、構造活性相関研究で使用されています.

化学反応の分析

Types of Reactions

VU6010608 undergoes various chemical reactions, including:

Substitution Reactions: The introduction of the trifluoromethoxy group and the triazole ring involves nucleophilic substitution reactions.

Oxidation and Reduction Reactions: These reactions are essential for modifying the oxidation state of intermediates during the synthesis process.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Trifluoromethoxybenzene: Used for introducing the trifluoromethoxy group.

Triazole Precursors: Used for forming the triazole ring.

Catalysts: Such as palladium or copper catalysts, which facilitate various steps in the synthesis.

Major Products Formed

The primary product formed from these reactions is the N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide core, which is the active component of this compound .

科学的研究の応用

Neuroscience

VU6010608 is primarily utilized in neuroscience research to explore the role of mGlu7 in various neurological conditions. Its application includes:

- Investigating Synaptic Plasticity : The compound has been instrumental in studying synaptic changes associated with learning and memory. It effectively blocks LTP at SC-CA1 synapses, providing insights into the mechanisms underlying synaptic strengthening and cognitive processes .

- Behavioral Studies : In animal models, this compound has been linked to reduced anxiety-like behaviors. This was demonstrated through elevated plus maze tests, indicating its potential for treating anxiety disorders.

Pharmacology

This compound's pharmacological applications are diverse, particularly in drug discovery efforts aimed at treating:

- Anxiety Disorders : By modulating mGlu7 activity, this compound may help alleviate symptoms associated with anxiety disorders.

- Depression : Its effects on neurotransmission make it a candidate for developing antidepressant therapies.

- Schizophrenia and ADHD : The compound's ability to influence excitatory neurotransmission is being explored for potential therapeutic benefits in schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a critical tool for structure-activity relationship (SAR) studies aimed at optimizing negative allosteric modulators targeting mGlu7:

- SAR Studies : Researchers utilize this compound to identify structural modifications that enhance selectivity and potency against mGlu7.

- Comparative Analysis : It is often compared with other NAMs like ADX71743 and VU6010953 to assess efficacy and selectivity profiles .

Comparative studies have highlighted the unique efficacy of this compound relative to other NAMs:

- While it shares structural similarities with compounds like VU6010953, this compound demonstrates distinct activity profiles at mGlu7/8 heterodimers, suggesting a broader therapeutic window for conditions involving both receptors .

- Its ability to block LTP effectively positions it as a valuable candidate for further research into neurodevelopmental and psychiatric disorders .

作用機序

VU6010608は、代謝型グルタミン酸受容体7に選択的に結合し、負のアロステリックモジュレーターとして作用することで効果を発揮します。この結合は受容体の活性を阻害し、シナプス伝達を調節し、興奮性神経伝達を減少させます。 この化合物の作用機序は、代謝型グルタミン酸受容体7に関連する特定の分子標的と経路との相互作用に関与し、治療効果をもたらします .

類似化合物との比較

類似化合物

VU6010953: VU6010608と構造的に類似しており、アルコキシ置換基が異なります。

ADX71743: 代謝型グルタミン酸受容体7の別の負のアロステリックモジュレーターであり、海馬シナプスにおける長期増強を阻害することが示されています.

独自性

This compoundは、代謝型グルタミン酸受容体7の負のアロステリックモジュレーターとして、その高い選択性と効力によって独特です。 高周波刺激による長期増強の阻害におけるその強力な効力と優れた中枢神経系への浸透性は、代謝型グルタミン酸受容体7の生理学と治療の可能性を研究するための貴重なツールとなっています .

生物活性

VU6010608 is a novel compound that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Overview of mGlu7 and Its Role in Neuropharmacology

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play crucial roles in modulating synaptic transmission and plasticity in the central nervous system (CNS). mGlu7, in particular, is implicated in various neuropsychiatric disorders, including anxiety, schizophrenia, and autism spectrum disorders. The modulation of mGlu7 activity has been studied as a potential therapeutic strategy for these conditions.

This compound has been shown to selectively inhibit mGlu7 receptor activity. It effectively blocks long-term potentiation (LTP) at synapses, which is a cellular mechanism underlying learning and memory. Specifically, this compound has demonstrated the ability to block high-frequency stimulation-induced LTP at SC-CA1 synapses in hippocampal slices. This blockade occurs through its action on mGlu7 homodimers and heterodimers with mGlu8, highlighting its nuanced pharmacological profile.

Key Findings from Electrophysiological Studies

- LTP Blockade : this compound successfully blocked LTP induced by both high-frequency stimulation (HFS) and theta burst stimulation (TBS) protocols.

- Selectivity : Unlike its structural analog VU6010953, which failed to inhibit TBS-induced LTP, this compound maintained significant efficacy across different stimulation protocols .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates good CNS penetration and favorable metabolic stability. Key pharmacokinetic parameters include:

- Molecular Weight : 408 g/mol

- LogP (cLogP) : 2.86

- Hepatic Clearance (CL HEP) :

- Rat: 9.50 mL/min/kg

- Mouse: 48.3 mL/min/kg

- Plasma Unbound Fraction :

- Rat: 0.244

- Mouse: 0.178

These properties suggest that this compound can achieve effective concentrations in the CNS with minimal hepatic metabolism .

Preclinical Models

Research involving animal models has demonstrated the potential of this compound in modulating behaviors associated with anxiety and other psychiatric disorders. For instance:

- In rodent models, administration of this compound resulted in reduced anxiety-like behavior as measured by elevated plus maze tests.

- The compound showed promise in reversing cognitive deficits induced by pharmacological agents linked to schizophrenia .

Comparative Efficacy

A comparative study highlighted the differential effects of this compound versus other NAMs like ADX71743 and MMPIP. While all compounds inhibited mGlu7 homodimer activity effectively, only this compound demonstrated significant activity at mGlu7/8 heterodimers, suggesting a unique therapeutic window for treating conditions where both receptors are implicated .

Summary Table of Biological Activity

| Parameter | This compound | VU6010953 |

|---|---|---|

| LTP Blockade | Effective | Ineffective |

| Selectivity for mGlu7 | High | Moderate |

| CNS Penetration | Good | Moderate |

| Hepatic Clearance (Rat) | 9.50 mL/min/kg | Not reported |

| Anxiety Model Efficacy | Positive | Not tested |

特性

分子式 |

C18H15F3N4O4 |

|---|---|

分子量 |

408.3 g/mol |

IUPAC名 |

3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide |

InChI |

InChI=1S/C18H15F3N4O4/c1-27-15-6-3-11(7-16(15)28-2)17(26)24-13-8-12(29-18(19,20)21)4-5-14(13)25-10-22-9-23-25/h3-10H,1-2H3,(H,24,26) |

InChIキー |

YCDOKDADFOBKIL-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OC |

正規SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。